1,6:3,4-Dianhydro-beta-D-altropyranose

描述

Synthesis Analysis

The synthesis of 1,6:3,4-dianhydro-beta-D-altropyranose involves skeletal rearrangements under specific reaction conditions. Karban et al. (2012) demonstrated that fluorination with DAST on 1,6:3,4-dianhydropyranoses leads to products of skeletal rearrangement due to the migration of the tetrahydropyran oxygen or the 1,6-anhydro bridge oxygen (Karban et al., 2012).

Molecular Structure Analysis

The molecular structure of rearranged products from 1,6:3,4-dianhydro-beta-D-altropyranose has been verified using X-ray crystallography. These studies provide crucial insights into the geometric configuration of the synthesized compounds and their structural integrity (Karban et al., 2012).

Chemical Reactions and Properties

The chemical reactions of 1,6:3,4-dianhydro-beta-D-altropyranose with various agents have been explored to synthesize a range of compounds. For instance, Černý (1978) investigated the ammonolysis of 1,6-anhydro-2,4-di-O-tosyl-β-D-glucopyranose and 1,6:3,4-dianhydro-2-O-tosyl-β-D-galactopyranose, leading to the preparation of 4-amino-1,6-anhydro-4-deoxy-β-D-manno- and -β-D-altro-pyranose (Černý, 1978).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure of 1,6:3,4-dianhydro-beta-D-altropyranose derivatives, are crucial for understanding their behavior in various solvents and conditions. These properties are determined through experimental methods including NMR and X-ray crystallography, providing detailed insights into the compound's characteristics.

Chemical Properties Analysis

The chemical properties of 1,6:3,4-dianhydro-beta-D-altropyranose, including reactivity with different chemical agents and stability under various conditions, have been studied to understand its potential applications in synthetic chemistry. The compound's ability to undergo skeletal rearrangements and react with aminosulfur trifluoride to yield products with significant structural changes highlights its versatility in chemical synthesis (Karban et al., 2012).

科学研究应用

Renewable Polymers Synthesis

1,6:3,4-Dianhydro-beta-D-altropyranose derivatives, similar to 1,4:3,6-dianhydrohexitols like isosorbide, are explored for their use in synthesizing renewable polymers. These compounds, derived from cereal-based polysaccharides, have been utilized to create or modify polycondensates due to their rigidity, chirality, non-toxicity, and non-petroleum origin. They offer pathways to synthesize high glass transition temperature polymers with excellent thermomechanical resistance, biodegradable polymers, and polymers with specific optical properties due to their chiral nature (Fenouillot et al., 2010).

Membrane Gas Separation

Dianhydro compounds, including those structurally related to 1,6:3,4-Dianhydro-beta-D-altropyranose, are investigated for their potential in membrane gas separation technologies. For example, the study of polyimide membranes synthesized from dianhydride moieties highlights the importance of structural design in enhancing the efficiency of gas separation, suggesting that modifications in the dianhydro structure could lead to improved membrane performance for industrial applications (Wang, Cao, & Chung, 2002).

Antioxidant Activity Analysis

The exploration of antioxidant activity in various compounds, including potential derivatives of 1,6:3,4-Dianhydro-beta-D-altropyranose, provides a basis for the development of new antioxidant agents. Analytical methods for determining antioxidant activity have advanced, incorporating chemical reactions and spectrophotometry to assess the kinetics or equilibrium state of antioxidant reactions, which could be applicable for evaluating the antioxidant potential of dianhydro derivatives (Munteanu & Apetrei, 2021).

Enzyme Stability and Activity

Studies on the enzymology and folding of bacterial beta-glucanases provide insights into how 1,6:3,4-Dianhydro-beta-D-altropyranose derivatives could influence enzyme stability and activity. Structural modifications in enzymes, similar to those proposed for beta-glucanases, might enhance the stability and catalytic efficiency of enzymes used in various industrial and pharmaceutical applications (Heinemann et al., 1996).

安全和危害

未来方向

属性

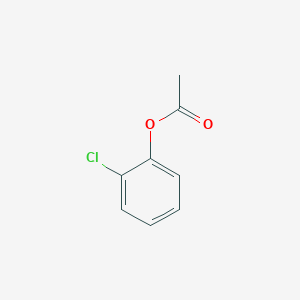

IUPAC Name |

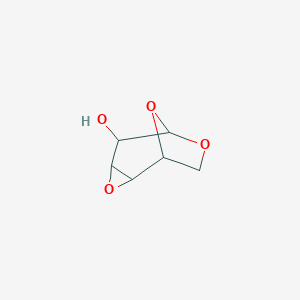

3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-3-5-4(10-5)2-1-8-6(3)9-2/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCSJPPJAVCLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(O3)C(C(O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337094 | |

| Record name | 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol(non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6:3,4-Dianhydro-beta-D-altropyranose | |

CAS RN |

3868-04-0 | |

| Record name | 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol(non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)